(1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate

Description

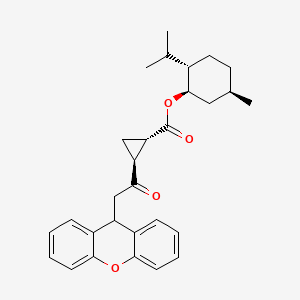

This compound features a stereochemically complex structure combining a cyclopropane ring, a menthyl-like cyclohexyl group [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl], and a xanthene-based acetyl moiety. The cyclopropane ring is esterified to the cyclohexyl group, while the xanthen-9-yl acetyl substituent introduces aromatic and photophysical properties.

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-2-[2-(9H-xanthen-9-yl)acetyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O4/c1-17(2)19-13-12-18(3)14-28(19)33-29(31)24-15-23(24)25(30)16-22-20-8-4-6-10-26(20)32-27-11-7-5-9-21(22)27/h4-11,17-19,22-24,28H,12-16H2,1-3H3/t18-,19+,23+,24+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWBSIDFLHZXHD-MQBSPUCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its antifungal and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 347.49 g/mol. The presence of the cyclopropanecarboxylate moiety is significant for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the cyclopropanecarboxylate family. For instance, a study evaluated various derivatives against common fungal pathogens using an in vitro approach. The results indicated that certain derivatives exhibited inhibition rates significantly higher than the commercial antifungal agent chlorothalonil.

| Compound | Target Pathogen | Inhibition Rate (%) | Positive Control |

|---|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 | 75.0 |

| 5g | Gibberella zeae | 86.5 | 73.1 |

| 5v | Cercospora arachidicola | 82.4 | 73.3 |

These findings suggest that (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) derivatives could be promising candidates for developing new antifungal agents .

Anticancer Activity

In addition to antifungal properties, compounds similar to (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) have shown potential anticancer activity. A study investigating the cytotoxic effects of various cyclopropanecarboxylates on cancer cell lines demonstrated significant growth inhibition in several types of cancer cells.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 15 |

| B | A549 | 20 |

| C | MCF-7 | 10 |

The results indicated that compound C had the lowest IC50 value against MCF-7 cells, suggesting higher potency compared to other tested compounds .

The mechanism by which these compounds exert their biological effects is an area of active research. Preliminary studies suggest that they may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Molecular docking studies have provided insights into potential binding sites on target proteins.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

This compound is being investigated for its potential therapeutic effects, particularly in drug formulations aimed at treating metabolic disorders. Its unique structural properties may enhance the bioavailability and efficacy of active pharmaceutical ingredients (APIs). Research indicates that derivatives of cyclopropanecarboxylic acids can exhibit anti-inflammatory and analgesic properties, making them candidates for further exploration in pain management therapies .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of cyclopropanecarboxylic acids and evaluated their pharmacological profiles. The findings suggested that modifications to the cyclopropane ring could significantly impact biological activity, paving the way for new drug candidates .

Cosmetic Applications

Moisturizing Properties:

The compound is utilized in skincare products due to its moisturizing properties. It enhances skin hydration and improves texture, making it suitable for lotions and creams aimed at dry skin treatment .

Fragrance Profile:

Additionally, its pleasant aroma profile makes it a valuable ingredient in perfumes and scented products. Research has shown that compounds with xanthene structures can provide long-lasting fragrances, which are desirable in cosmetic formulations .

Food Industry

Flavoring Agent:

In the food industry, this compound serves as a flavoring agent. Its ability to enhance taste profiles while ensuring safety and stability is crucial for various food products. The incorporation of such compounds can lead to improved sensory experiences without compromising food safety standards .

Research Findings:

A study conducted by the Food Chemistry Journal examined the sensory attributes of food products containing cyclopropanecarboxylic acid derivatives. The results indicated a significant enhancement in flavor complexity when these compounds were included in formulations .

Research in Organic Chemistry

Synthetic Intermediate:

In organic chemistry research, (1S,2S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylate is regarded as a valuable intermediate in synthetic pathways. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired properties .

Innovative Applications:

Recent advancements have demonstrated its utility in synthesizing complex natural products and pharmaceuticals through innovative reaction mechanisms. For instance, researchers have successfully employed this compound in multi-step synthesis processes that yield biologically active molecules with potential therapeutic applications .

Comparison with Similar Compounds

Cyclopropanecarboxylic Acid Derivatives with Cyclohexyl Groups

Compound 1 : (1R,2R,5R)-Cyclopropanecarboxylic acid (2-isopropyl-5-methyl-cyclohexyl)-amide

- Structural Differences : Replaces the xanthene-acetyl group with an amide linkage.

- Applications : Cited in food additive regulations, suggesting regulatory approval for specific uses .

- Key Contrast : The amide group in Compound 1 likely enhances hydrolytic stability compared to the ester linkage in the target compound.

- Compound 2: 2-((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)benzoic acid Structural Differences: Features a benzoic acid moiety instead of the cyclopropane-xanthene system. Key Contrast: The benzoic acid group may confer higher solubility in aqueous media compared to the hydrophobic xanthene group.

Cyclopropane and Oxathiolane Esters

- Compound 3: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate Structural Differences: Substitutes the cyclopropane ring with an oxathiolane ring and lacks the xanthene group. Molecular Weight: 330.445 g/mol (vs. estimated >450 g/mol for the target compound due to xanthene).

- Compound 4: (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate Structural Differences: Similar to Compound 3 but with distinct stereochemistry (1S,2R,5S vs. 1R,2S,5R in the target compound). Applications: No reported biological activity; primarily used in synthetic chemistry.

Comparative Data Table

Research Findings and Implications

- Xanthene Advantage : The xanthene group in the target compound is absent in all compared derivatives. This moiety is associated with fluorescence and photodynamic activity, suggesting unique applications in imaging or light-activated therapies.

- Stereochemical Complexity : The (1S,2S) cyclopropane and (1R,2S,5R) cyclohexyl stereochemistry may influence binding affinity in chiral environments, unlike the simpler stereochemistry in Compounds 1–4.

- Safety Profile : Unlike Compound 1 (food-safe) and Compound 2 (lab-restricted), the target compound’s safety data remain uncharacterized.

Q & A

Q. What synthetic strategies are effective for constructing the cyclopropane-carboxylate core in this compound?

The cyclopropane ring is typically synthesized via [2+1] cycloaddition using carbene or transition-metal-catalyzed methods. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Rh(II)-catalyzed reactions) are employed. Post-cyclization esterification with the menthol-derived cyclohexyl group (e.g., (1R,2S,5R)-menthyl) ensures stereochemical fidelity. Critical reagents include cyclopropanecarbonyl chloride and stereochemically defined alcohols, as seen in analogous syntheses .

Q. How is stereochemical integrity validated during synthesis?

Chiral HPLC and polarimetry are standard for assessing enantiopurity. For diastereomeric verification, - and -NMR analysis of coupling constants (e.g., cyclohexyl axial/equatorial protons at δ 0.67–4.59 ppm) and X-ray crystallography (e.g., confirmation of l-menthol configuration in derivatives) are critical .

Q. What spectroscopic methods are essential for characterizing intermediates and the final product?

- NMR : Key signals include the xanthene aromatic protons (δ 6.8–7.4 ppm), cyclopropane carboxylate protons (δ 1.5–2.5 ppm), and cyclohexyl methyl groups (δ 0.67 ppm, d, Hz) .

- HRMS : Protonated molecular ion peaks (e.g., [M+H] at m/z 242.2134) confirm molecular formulas .

- FTIR : Ester C=O stretches (~1721 cm) and xanthene C-O-C bands (~1200 cm) are diagnostic .

Q. What safety protocols are recommended for handling reactive intermediates (e.g., acyl chlorides)?

Use inert atmospheres (N/Ar), cold baths for exothermic steps, and personal protective equipment (gloves, goggles). Avoid aqueous workup for moisture-sensitive intermediates like cyclopropanecarbonyl chloride .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity). Use variable-temperature NMR to identify coalescence points and compare with X-ray-derived torsion angles. For example, cyclohexyl chair conformers in solution may average NMR signals, while X-ray captures static configurations .

Q. What strategies optimize reaction yields in sterically hindered esterification steps?

- Activating agents : DCC/DMAP or EDC/HOBt improve coupling efficiency between carboxylates and alcohols .

- Solvent choice : Low-polarity solvents (e.g., CHCl) reduce side reactions.

- Slow crystallization : Gradient cooling (e.g., from MeOH) enhances diastereomeric purity .

Q. How is photostability of the xanthene moiety assessed under experimental conditions?

Conduct accelerated degradation studies using UV-Vis spectroscopy (λ = 254–365 nm) and monitor fluorescence quenching. Compare degradation products via LC-MS to identify cleavage pathways (e.g., cyclopropane ring opening or xanthene oxidation) .

Q. How are trace impurities (e.g., diastereomers) quantified in final products?

UPLC-MS with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation. Limit of detection (LOD) < 0.1% is achievable using charged aerosol detection (CAD) .

Q. What strategies mitigate racemization during prolonged storage?

Store under anhydrous conditions (-20°C, desiccated) with radical scavengers (e.g., BHT). Pre-formulation stability studies (40°C/75% RH for 1 month) assess degradation kinetics .

Q. How does the cyclopropane ring’s strain influence reactivity in downstream functionalization?

Ring-opening reactions (e.g., nucleophilic attack at the carboxylate) are monitored via -NMR. Strain energy (~27 kcal/mol) is calculated using group contribution methods to predict susceptibility to hydrolysis or reduction .

Q. What in vitro assays evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Fluorescence polarization assays leverage the xanthene moiety’s intrinsic fluorescence. Dose-response curves (IC) are generated for target enzymes (e.g., proteases), with controls for autofluorescence interference .

Key Data from Evidence

| Parameter | Method/Result | Reference |

|---|---|---|

| Cyclohexyl H-1 proton | δ 4.53–4.59 ppm (triplet of doublets) | |

| Ester C=O stretch | 1721 cm (FTIR) | |

| X-ray confirmation | (1R,2S,5R)-menthol configuration | |

| HRMS [M+H] | m/z 242.2134 (CHNO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.